

2-(Cyclopentyloxy)acetic acid molecular formula and molecular weight

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Compound of Interest

Compound Name: 2-(Cyclopentyloxy)acetic acid

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An In-Depth Technical Guide to 2-(Cyclopentyloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

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Abstract: This technical guide provides a comprehensive overview of **2-(Cyclopentyloxy)acetic acid**, a versatile carboxylic acid derivative with potential applications in organic synthesis and drug discovery. This document details its chemical properties, synthesis, and spectral characterization, offering insights for its use as a building block in the development of novel therapeutics, particularly in the realm of prostaglandin analogs.

Introduction

2-(Cyclopentyloxy)acetic acid is a saturated ether carboxylic acid characterized by a cyclopentyl ring linked via an ether bond to an acetic acid moiety. Its structure presents a unique combination of a lipophilic cyclopentyl group and a hydrophilic carboxylic acid, making it an interesting candidate for scaffold-based drug design. The cyclopentane ring is a prevalent motif in a variety of biologically active molecules, where it can enhance metabolic stability and receptor binding affinity. This guide aims to provide a detailed technical resource for

researchers interested in utilizing this compound in their synthetic and drug development endeavors.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of **2-(Cyclopentyloxy)acetic acid** is crucial for its effective application in research and development.

Molecular Formula and Molecular Weight

The molecular formula for **2-(Cyclopentyloxy)acetic acid** has been unequivocally confirmed as $C_7H_{12}O_3$ [1][2]. This corresponds to a molecular weight of approximately 144.17 g/mol [1][2].

Table 1: Core Molecular and Physicochemical Properties of **2-(Cyclopentyloxy)acetic Acid**

Property	Value	Source(s)
Molecular Formula	$C_7H_{12}O_3$	[1][2]
Molecular Weight	144.17 g/mol	[1][2]
CAS Number	95832-60-3	[1][2]
Appearance	Colorless to yellow liquid	[3]
Boiling Point	147 °C (at 11 Torr)	
Density	1.131 g/cm ³	[4]
Predicted pKa	3.55 ± 0.10	
LogP	1.03020	[4]
Refractive Index	1.474	[4]

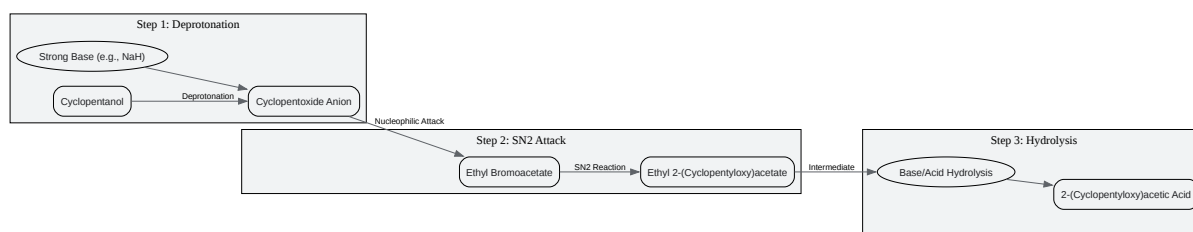
Synthesis of 2-(Cyclopentyloxy)acetic Acid

The primary synthetic route to **2-(Cyclopentyloxy)acetic acid** is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetate by a cyclopentoxide anion.

Reaction Principle

The synthesis proceeds in two main steps:

- Deprotonation of Cyclopentanol: A strong base is used to deprotonate cyclopentanol, forming the more nucleophilic cyclopentoxide.
- Nucleophilic Substitution: The cyclopentoxide then attacks an ethyl or methyl haloacetate (e.g., ethyl bromoacetate), displacing the halide to form the corresponding ester.
- Hydrolysis: The resulting ester is subsequently hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.



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Figure 1: General workflow for the synthesis of **2-(Cyclopentyloxy)acetic acid** via Williamson ether synthesis.

Detailed Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of **2-(Cyclopentyloxy)acetic acid** is not readily available in the searched literature, the following is a generalized, yet detailed, procedure based on the principles of the Williamson ether synthesis for analogous compounds.

Materials:

- Cyclopentanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Ethyl bromoacetate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Formation of Sodium Cyclopentoxide:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of cyclopentanol (1.0 eq) in anhydrous THF to the suspension.
 - Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
- Ether Formation:

- Cool the resulting sodium cyclopentoxide solution back to 0 °C.
- Add ethyl bromoacetate (1.0 eq) dropwise to the reaction mixture.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Work-up and Ester Isolation:
 - After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
 - Extract the aqueous layer with diethyl ether (3 x volume).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(cyclopentyloxy)acetate.
 - Purify the crude ester by vacuum distillation or column chromatography.
- Hydrolysis to the Carboxylic Acid:
 - Dissolve the purified ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
 - Heat the mixture to reflux for 2-3 hours.
 - Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
 - Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester.
 - Acidify the aqueous layer to pH 2 with 2M hydrochloric acid.
 - Extract the acidified aqueous layer with diethyl ether (3 x volume).
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford **2-(cyclopentyloxy)acetic acid** as a

colorless to yellow liquid.

Spectroscopic Characterization

While experimental spectra for **2-(Cyclopentyloxy)acetic acid** are not widely published, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl and the acetate moieties.

- -O-CH- (Cyclopentyl): A multiplet around 3.8-4.2 ppm. This proton is deshielded by the adjacent oxygen atom.
- -O-CH₂- (Acetate): A singlet around 4.1 ppm. These protons are adjacent to both an ether oxygen and a carbonyl group.
- -CH₂- (Cyclopentyl): A series of multiplets between 1.5-1.9 ppm, corresponding to the eight protons of the cyclopentyl ring.
- -COOH: A broad singlet, typically downfield, above 10 ppm, which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further structural confirmation.

- C=O (Carboxyl): A signal in the range of 170-180 ppm.
- -O-CH- (Cyclopentyl): A signal around 80-85 ppm.
- -O-CH₂- (Acetate): A signal around 65-70 ppm.
- -CH₂- (Cyclopentyl, C2/C5): Signals in the range of 30-35 ppm.
- -CH₂- (Cyclopentyl, C3/C4): Signals in the range of 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1} .
- C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm^{-1} .
- C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm^{-1} .
- C-O Stretch (Ether and Carboxylic Acid): One or more strong peaks in the 1050-1250 cm^{-1} region.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry would likely show a molecular ion peak (M^+) at m/z 144. Key fragmentation patterns would include:

- Loss of the cyclopentyl group: A fragment at m/z 75, corresponding to $[\text{HOOCCH}_2\text{O}]^+$.
- Loss of the carboxymethyl group: A fragment at m/z 69, corresponding to the cyclopentyl cation.
- Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen.

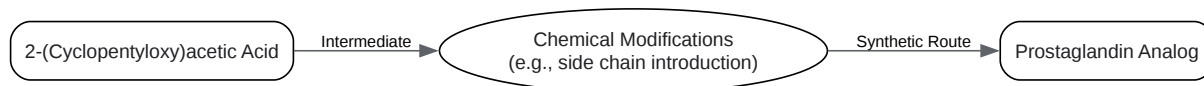
Applications in Drug Development and Research

While specific biological activity data for **2-(Cyclopentyloxy)acetic acid** is limited in the public domain, its structural motifs suggest potential as a valuable building block in medicinal chemistry.

Prostaglandin Synthesis

Carboxylic acid derivatives containing a cyclopentane ring are key intermediates in the synthesis of prostaglandins and their analogs^{[4][5]}. Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic analogs are used to treat a variety of

conditions. The structure of **2-(Cyclopentyloxy)acetic acid** makes it a potential precursor for the elaboration of the characteristic side chains of prostaglandins.



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Figure 2: Potential role of **2-(Cyclopentyloxy)acetic acid** as a building block in prostaglandin synthesis.

Scaffold for Novel Therapeutics

The combination of a lipophilic cyclopentyl group and a modifiable carboxylic acid handle makes **2-(Cyclopentyloxy)acetic acid** an attractive scaffold for the synthesis of compound libraries for high-throughput screening. The carboxylic acid can be readily converted to esters, amides, and other functional groups to explore structure-activity relationships. Derivatives of similar phenoxyacetic acids have been investigated as selective COX-2 inhibitors, which are important targets in anti-inflammatory drug discovery[6].

Safety and Handling

2-(Cyclopentyloxy)acetic acid should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. Based on data for similar compounds, it may cause skin and eye irritation.

Conclusion

2-(Cyclopentyloxy)acetic acid is a readily accessible synthetic building block with significant potential for applications in medicinal chemistry, particularly in the synthesis of prostaglandin analogs and other bioactive molecules. This technical guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic approach, and predicted spectral data to aid researchers in its utilization. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

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